molecular formula C7H7ClN2O3 B1593352 5-Chloro-2-ethoxy-3-nitropyridine CAS No. 886373-32-6

5-Chloro-2-ethoxy-3-nitropyridine

Cat. No.: B1593352
CAS No.: 886373-32-6
M. Wt: 202.59 g/mol
InChI Key: ZYBDCRAUJIDTDQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Synthesis and Medicinal Chemistry Research

Pyridine, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern chemical science. acs.org Its unique electronic properties and ability to be functionalized make it a privileged scaffold in both organic synthesis and medicinal chemistry. chemimpex.comnih.gov Pyridine and its derivatives are integral components in a vast array of pharmaceuticals and agrochemicals. acs.org The presence of the nitrogen atom in the ring not only influences the molecule's basicity and solubility but also provides a handle for various chemical transformations, making it a versatile building block for complex molecular architectures. acs.orgbldpharm.com Consequently, pyridine-based compounds have found widespread application as therapeutic agents, with some even showing efficacy against multidrug-resistant pathogens. bldpharm.com The continuous exploration of pyridine scaffolds has led to the development of numerous drugs with a broad spectrum of therapeutic activities. acs.orgsigmaaldrich.com

Overview of Nitropyridines as Key Synthetic Intermediates and Biologically Relevant Molecules

Within the extensive family of pyridine derivatives, nitropyridines stand out as particularly valuable synthetic intermediates. chemimpex.comnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating a range of chemical transformations. chemimpex.com This enhanced reactivity makes nitropyridines crucial precursors for the synthesis of a wide variety of mono- and polynuclear heterocyclic systems. chemimpex.comnih.gov These resulting complex molecules often exhibit significant biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. chemimpex.comnih.govgoogle.com The strategic placement of the nitro group on the pyridine ring allows for selective functionalization, making nitropyridines indispensable tools for the construction of novel bioactive compounds. researchgate.net

Contextualization of 5-Chloro-2-ethoxy-3-nitropyridine within Advanced Pyridine Chemistry Research

This compound is a polysubstituted pyridine derivative that has garnered attention in advanced chemical research. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The specific arrangement of its functional groups—a chloro group, an ethoxy group, and a nitro group—on the pyridine scaffold provides a unique combination of reactivity and solubility. chemimpex.com The nitro group enhances the molecule's reactivity, making it a valuable building block for developing novel therapeutic agents, including anti-inflammatory and antimicrobial compounds. chemimpex.com The ethoxy group, on the other hand, contributes to its solubility, which is a crucial factor in various formulation and reaction conditions. chemimpex.com This compound is also recognized as a building block for protein degraders, a cutting-edge area of pharmaceutical research. calpaclab.com

Scope and Objectives of Academic Research on this compound

Academic and industrial research focused on this compound primarily aims to leverage its unique chemical architecture for the synthesis of novel functional molecules. The main objectives include:

Pharmaceutical Development: Utilizing it as a starting material or key intermediate for the synthesis of new drugs, with a particular focus on treatments for neurological disorders. chemimpex.com

Agrochemical Innovation: Employing it in the development of new and more effective crop protection agents. chemimpex.com

Materials Science: Investigating its potential in the creation of new polymers with enhanced properties. chemimpex.com

Synthetic Methodology: Exploring its reactivity to develop new synthetic pathways for accessing complex molecular targets. chemimpex.com

The stability and compatibility of this compound with various reaction conditions make it an ideal candidate for use in intricate synthetic routes, driving innovation in both medicinal and agricultural chemistry. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBDCRAUJIDTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650095
Record name 5-Chloro-2-ethoxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-32-6
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886373-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloro 2 Ethoxy 3 Nitropyridine and Its Derivatives

Strategic Approaches to 2,3,5-Trisubstituted Pyridines

The construction of 2,3,5-trisubstituted pyridines is a key challenge in heterocyclic chemistry. researchgate.netfigshare.com Various strategies have been developed to introduce substituents with high regioselectivity. These methods often involve either the functionalization of a pre-existing pyridine (B92270) ring or the construction of the pyridine ring from acyclic precursors.

Direct Functionalization of Pyridine Rings: Nitration and Halogenation

Direct functionalization of the pyridine ring through electrophilic aromatic substitution is often challenging due to the electron-deficient nature of the heterocycle. nih.govthieme-connect.de However, under specific conditions, nitration and halogenation can be achieved.

Nitration: The nitration of pyridines typically requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid at elevated temperatures. youtube.comgoogle.com The position of nitration is highly dependent on the substituents already present on the ring. For instance, the nitration of 2,6-dichloropyridine (B45657) with a mixture of nitric acid and oleum (B3057394) yields 2,6-dichloro-3-nitropyridine (B41883). google.com The use of oleum is advantageous as it allows for lower molar ratios of nitric acid to be used and minimizes the evolution of hazardous nitrogen oxides. google.com Another approach involves the nitration of pyridine N-oxides, which can facilitate nitration at the 4-position. nih.gov The nitro group can then be displaced by a halide. nih.gov

Halogenation: The halogenation of pyridines can also be challenging and often requires radical conditions or the use of specialized reagents. nih.govyoutube.com For example, designed phosphine (B1218219) reagents have been developed for the 4-selective halogenation of pyridines. nih.gov This two-step process involves the formation of a phosphonium (B103445) salt, which is then displaced by a halide. nih.gov

A general synthesis of 5-chloro-2-nitropyridine (B1630408) starts from 2-amino-5-chloropyridine, which is treated with hydrogen peroxide in concentrated sulfuric acid. chemicalbook.com Another route to a substituted nitropyridine, 3-bromo-2-chloro-4-methyl-5-nitropyridine, begins with the bromination of 4-methyl-5-nitropyridin-2-ol, followed by chlorination with phosphorus oxychloride. rsc.org

Nucleophilic Aromatic Substitution Strategies for Ethoxy and Chloro Group Introduction

Nucleophilic aromatic substitution (SNA) is a powerful tool for introducing substituents onto an activated pyridine ring. youtube.comfishersci.co.ukmasterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro group, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. masterorganicchemistry.comlibretexts.orgnih.gov

The chlorine atoms in 2,6-dichloro-3-nitropyridine are susceptible to nucleophilic displacement. researchgate.netnih.gov The reaction with sodium ethoxide in ethanol (B145695) can lead to the selective substitution of one of the chlorine atoms to introduce an ethoxy group. The regioselectivity of this substitution is influenced by the electronic effects of the nitro group. For example, in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, the activated chlorine atom in 2-chloro-5-methyl-3-nitropyridine (B188117) is substituted by secondary amines. nih.gov Similarly, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, both chlorine atoms in 2,6-dichloro-3-nitropyridine are successively substituted. nih.gov

Starting MaterialReagentProductReference
2,6-DichloropyridineHNO3, H2SO42,6-Dichloro-3-nitropyridine researchgate.net
2-Amino-5-methylpyridine1. Oxidation 2. Secondary Amine2-(Dialkylamino)-5-methyl-3-nitropyridine derivatives nih.gov
2,6-Dichloro-3-nitropyridine1. Arylboronic acid (Suzuki coupling) 2. Aminoethylamine2-Aryl-6-(aminoethylamino)-3-nitropyridine derivatives nih.gov

This table illustrates examples of nucleophilic aromatic substitution reactions on activated halopyridines.

While less common, sulfonate groups can also act as leaving groups in nucleophilic aromatic substitution reactions. The synthesis of 5-nitropyridine-2-sulfonic acid itself can be a step in a larger synthetic sequence. Although specific examples for the direct synthesis of 5-Chloro-2-ethoxy-3-nitropyridine from a sulfonate precursor are not prevalent in the provided context, the principle of displacing a sulfonate group with a nucleophile like ethoxide or chloride is a viable synthetic strategy. The reactivity of the sulfonate leaving group can be modulated by the specific sulfonate ester employed (e.g., tosylate, mesylate).

Ring Transformation Reactions in Nitropyridine Synthesis (e.g., from Dinitropyridones)

Ring transformation reactions offer an alternative and powerful approach to the synthesis of substituted nitropyridines. nih.govmdpi.com These reactions involve the "scrap and build" of a cyclic system, often leading to products that are difficult to access through other methods. nih.gov A key substrate for such transformations is 1-methyl-3,5-dinitro-2-pyridone, which is highly electrophilic and contains a good leaving group. nih.govresearchgate.net

In a typical three-component ring transformation (TCRT), dinitropyridone reacts with a ketone and a nitrogen source, such as ammonia (B1221849), to afford nitropyridines. nih.gov This method is particularly effective for synthesizing [b]-fused 5-nitropyridines when using cyclic ketones. nih.gov The mechanism involves the initial attack of the enol form of the ketone and ammonia on the electrophilic positions of the dinitropyridone ring, followed by intramolecular cyclization and elimination of nitroacetamide to form the nitropyridine product. nih.gov

ReactantsProduct TypeKey FeaturesReference
1-Methyl-3,5-dinitro-2-pyridone, Ketone, AmmoniaNitropyridinesMetal-free, mild conditions, effective for fused systems nih.gov
1-Methyl-3,5-dinitro-2-pyridone, Aldehyde, Ammonia/Ammonium (B1175870) Acetate3-Substituted 5-nitropyridinesAllows for modification at the 3-position researchgate.net
1-Methyl-3,5-dinitro-2-pyridone, Enaminones2-Functionalized 4-nitroanilinesIntroduces functional groups like acetyl, benzoyl, and ethoxycarbonyl researchgate.net

This table summarizes various ring transformation reactions for the synthesis of nitropyridines and related compounds.

Multicomponent Reaction Pathways to Substituted Nitropyridines

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying synthetic procedures. researchgate.netgrowingscience.combohrium.com Several MCRs have been developed for the synthesis of substituted pyridines. growingscience.combohrium.com

The synthesis of 2-chloro-5-nitropyridine (B43025) can also be achieved via a multi-step process that avoids direct nitration. This involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to 2-hydroxy-5-nitropyridine (B147068), which is then chlorinated to give the final product. google.comchemicalbook.comgoogle.com This pathway offers advantages in terms of safety and reduced wastewater generation. google.com

Synthesis from Acyclic Precursors

The construction of the pyridine ring from non-cyclic starting materials, known as cyclocondensation, represents a fundamental and versatile approach to pyridine synthesis. youtube.comwisdomlib.org These methods typically involve the formation of a six-membered ring by combining multiple linear reactants. wisdomlib.org While numerous named reactions exist for pyridine synthesis, the core principle often involves the reaction of carbonyl compounds with an ammonia source to build the heterocyclic framework. nih.govbaranlab.org

Key strategies for pyridine ring construction from acyclic precursors include:

Condensation of 1,5-Dicarbonyl Compounds: The most straightforward conceptual approach involves the condensation of a 1,5-dicarbonyl compound with ammonia. youtube.com The reaction first forms a dihydropyridine (B1217469), which must then be oxidized to the aromatic pyridine ring using reagents like nitric acid or manganese dioxide. baranlab.org

Hantzsch Pyridine Synthesis: This well-known multi-component reaction typically combines an aldehyde, two equivalents of a β-ketoester, and ammonia (or ammonium acetate). beilstein-journals.orgacsgcipr.org The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to yield the final pyridine derivative. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynyl (B1212043) ketone. youtube.com A key advantage is that it directly produces the aromatic pyridine ring without needing a separate oxidation step. acsgcipr.org

Cascade Reactions: Modern approaches employ cascade reactions, where multiple bond-forming events occur in a single pot. For example, a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can trigger a cascade involving C-N bond formation, electrocyclization, and aerobic oxidation to furnish highly substituted pyridines. nih.govcapes.gov.br

The synthesis of a specifically substituted pyridine like this compound from acyclic precursors would require the careful selection of starting materials with the desired functionalities pre-installed, which could then be carried through the cyclization and subsequent aromatization steps.

Table 1: Selected Cyclocondensation Strategies for Pyridine Synthesis

Synthetic StrategyKey ReactantsInitial ProductReference
Hantzsch SynthesisAldehyde, β-Ketoester, Ammonia1,4-Dihydropyridine beilstein-journals.orgacsgcipr.org
Bohlmann-Rahtz SynthesisEnamine, Ethynyl KetonePyridine (Directly) acsgcipr.orgyoutube.com
1,5-Dicarbonyl Condensation1,5-Dicarbonyl Compound, AmmoniaDihydropyridine youtube.combaranlab.org
Copper-Catalyzed CascadeAlkenylboronic Acid, Unsaturated KetoximePyridine (Directly) nih.govcapes.gov.br

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms behind the introduction and modification of functional groups on the pyridine ring is crucial for optimizing reaction conditions and controlling regioselectivity.

Elucidation of Nitration Mechanisms (e.g., Dinitrogen Pentoxide Reactions)

The direct nitration of the pyridine ring is challenging due to the ring's electron-deficient nature, which is further exacerbated under acidic conditions that protonate the nitrogen atom. youtube.com However, methods using dinitrogen pentoxide (N₂O₅) have proven effective. epa.gov

The reaction of a pyridine compound with dinitrogen pentoxide in an organic solvent or liquid sulfur dioxide initially forms an N-nitropyridinium salt, such as N-nitropyridinium nitrate. rsc.orgrsc.orgrsc.org This activated intermediate is key to the subsequent nitration of the carbon framework. When this intermediate is treated with a nucleophile like aqueous sodium bisulfite (NaHSO₃), addition occurs at the 2- or 4-positions of the ring. ntnu.no

For nitration to occur at the 3-position, the nitro group must migrate from the nitrogen atom to the C-3 carbon. Two primary mechanisms have been proposed for this critical step: rsc.org

Ion Pair Mechanism: This pathway involves the formation of a tight ion pair within a solvent cage. The nitro group departs as a nitronium ion (NO₂⁺) and then reacts with the dihydropyridine ring before it can diffuse away. rsc.org

rsc.orgrsc.org Sigmatropic Shift: This mechanism proposes a concerted, intramolecular migration of the nitro group from the nitrogen to the C-3 position. rsc.orgntnu.no Evidence from the nitration of substituted pyridines, such as 3-acetylpyridine (B27631) and dimethylpyridines, supports the rsc.orgrsc.org sigmatropic shift as the more likely pathway. rsc.orgrsc.org

Following the migration, elimination of the sulfonate groups rearomatizes the ring to yield the final 3-nitropyridine (B142982) product. ntnu.no

Pathways for Nucleophilic Substitutions and Ethoxylation Processes

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing substituents like the ethoxy group onto an activated pyridine ring. The reactivity of halopyridines towards nucleophiles is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, particularly when positioned ortho or para to the leaving group. youtube.com

In a precursor like 5-chloro-3-nitropyridine, the nitro group at C-3 and the ring nitrogen work in concert to withdraw electron density, making the carbon atoms at positions 2, 4, and 6 electrophilic. A chlorine atom at C-5 is less activated. However, in a substrate such as 2,5-dichloro-3-nitropyridine, the chlorine at the C-2 position is highly activated for substitution.

The mechanism for ethoxylation proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: The nucleophile, in this case, the ethoxide ion (EtO⁻), attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized onto the electron-withdrawing nitro group and the ring nitrogen.

Leaving Group Expulsion: The complex collapses, expelling the chloride ion and restoring the aromaticity of the pyridine ring, resulting in the formation of the 2-ethoxy-substituted product. youtube.com

This SNAr mechanism is fundamental for converting a chloropyridine intermediate into the desired ethoxy derivative.

Radical Addition and Coupling Mechanisms in Pyridine Functionalization

Radical reactions provide a complementary approach to pyridine functionalization, particularly for C-H functionalization, which avoids the need for pre-installed leaving groups. wikipedia.org The Minisci reaction is a classic example of homolytic aromatic substitution, involving the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. wikipedia.orgnih.gov

The general mechanism of the Minisci reaction involves three key stages:

Radical Generation: An alkyl radical is typically generated via oxidative decarboxylation of a carboxylic acid using a silver salt (e.g., AgNO₃) and a strong oxidizing agent like ammonium persulfate. wikipedia.org

Radical Addition: The generated radical adds to the protonated pyridine ring. This addition preferentially occurs at the C-2 or C-4 positions due to the electrophilic nature of these sites on the pyridinium (B92312) ion.

Rearomatization: The resulting radical cation intermediate is oxidized, losing a hydrogen atom to restore aromaticity and yield the alkylated pyridine product. wikipedia.org

A significant challenge in Minisci reactions is often controlling regioselectivity, as mixtures of C-2 and C-4 isomers can form. rsc.orgacs.org Modern developments focus on improving this selectivity. For instance, identifying activating reagents that create an "enzyme-mimic pocket" can steer the reaction to favor C-4 functionalization for both ionic and radical nucleophiles. rsc.orgrsc.orgnih.gov Another approach involves photochemical organocatalysis, where a dithiophosphoric acid catalyst facilitates the single-electron reduction of a pyridinium ion to a pyridinyl radical, which then couples with another radical, offering distinct regioselectivity compared to the classical Minisci pathway. acs.org

Novel Synthetic Routes and Method Development for this compound Analogues

The demand for structurally diverse pyridine-containing molecules has driven the development of novel synthetic methodologies. These modern routes offer access to complex analogues that may be difficult to prepare using traditional condensation or substitution reactions. nih.govmdpi.com

One powerful strategy is the use of transition-metal-catalyzed cycloaddition reactions. For example, cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles has emerged as a highly efficient and atom-economical method for constructing multi-substituted pyridine rings. rsc.org This approach allows for the assembly of the pyridine core from simple, readily available acyclic components.

Ring transformation reactions provide another innovative route. 1-Methyl-3,5-dinitro-2-pyridone, an electron-deficient heterocycle, can serve as a synthetic equivalent of unstable nitromalonaldehyde. nih.gov It can undergo a three-component ring transformation with a ketone and an ammonia source to produce novel nitropyridine derivatives that are otherwise difficult to access. nih.gov

Furthermore, new methods for direct functionalization continue to be developed. Copper-catalyzed condensation of oxime acetates with α,β-unsaturated ketimines provides a mild and regioselective pathway to a wide array of polysubstituted pyridines. nih.gov For introducing functionality via radical pathways, methods utilizing N-methoxypyridinium salts have been shown to be exceptionally reactive radical traps, enabling efficient radical chain reactions under neutral conditions without an external oxidant. nih.gov These advanced strategies expand the synthetic toolkit for creating diverse analogues of functionalized pyridines like this compound. uic.edu

Chemical Reactivity and Mechanistic Organic Chemistry of 5 Chloro 2 Ethoxy 3 Nitropyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 5-Chloro-2-ethoxy-3-nitropyridine is activated towards nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nitro group at position 3, along with the nitrogen atom in the ring, significantly lowers the electron density of the pyridine nucleus, facilitating attack by nucleophiles. The primary sites for substitution are the carbon atoms bearing the chloro and ethoxy groups.

Reactivity Towards Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines, Triazoles)

The chlorine atom at the 5-position and the ethoxy group at the 2-position are potential leaving groups in nucleophilic substitution reactions with nitrogen-based nucleophiles. The reactivity at these positions is influenced by both electronic and steric factors. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related compounds. For instance, in 2,6-dichloro-3-nitropyridine (B41883), nucleophilic attack by amines is favored at the 2-position, which is ortho to the activating nitro group. This preference is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the ortho position more electrophilic. youtube.com

In a related compound, 2,5-dichloro-3-nitropyridine, reaction with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) at 60°C results in the selective substitution of the chlorine atom at the 2-position to yield (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine in 82% yield. This suggests that the position ortho to the nitro group is highly activated towards nucleophilic attack. While the ethoxy group in the target molecule is a less facile leaving group than chlorine, its position ortho to the nitro group makes it a potential site for substitution, particularly under forcing conditions. Conversely, the chlorine at the 5-position is also a viable leaving group.

The general reaction of chloronitropyridines with amines often leads to the formation of amino-substituted nitropyridines, which are valuable intermediates in the synthesis of various biologically active molecules. nih.gov For example, the reaction of 2-chloro-5-nitropyridine (B43025) with various amines is a common strategy for introducing amino functionalities. researchgate.net

Table 1: Reactivity of Related Chloronitropyridines with Nitrogen Nucleophiles

Starting MaterialNucleophileProductReaction ConditionsYieldReference
2,5-dichloro-3-nitropyridineHydrazine hydrate(5-Chloro-3-nitro-pyridin-2-yl)-hydrazineMethanol, 60°C, 2h82% bldpharm.com
2,6-dichloro-3-nitropyridineEthyl piperazine-1-carboxylateEthyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate-- youtube.com

Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides, Hydroxyl Compounds)

The substitution of the chloro or ethoxy group by oxygen-based nucleophiles is another important transformation. While specific examples for this compound are scarce, related chloronitropyridines are known to react with alkoxides and hydroxides. For instance, the reaction of 2-chloro-5-nitropyridine with aryloxide ions is a known method for synthesizing nitropyridyl aryl ethers. researchgate.net However, care must be taken as the use of a strong base like hydroxide (B78521) can lead to ring-opening reactions in some chloronitropyridines. researchgate.net

The hydrolysis of a chloro group to a hydroxyl group is a common reaction. For example, 2-hydroxy-5-nitropyridine (B147068) can be prepared and subsequently chlorinated. google.com This implies that the reverse reaction, the hydrolysis of a chloronitropyridine, is also feasible under appropriate conditions. The ethoxy group at the 2-position could potentially be hydrolyzed to a hydroxyl group, leading to the formation of 5-chloro-3-nitro-2-pyridone, which exists in tautomeric equilibrium with 5-chloro-2-hydroxy-3-nitropyridine. sigmaaldrich.com

Reactions with Carbon-Based Nucleophiles (e.g., 1,3-Dicarbonyl Compounds, Organometallic Reagents)

The introduction of carbon-carbon bonds at the pyridine ring can be achieved through reactions with carbon-based nucleophiles.

1,3-Dicarbonyl Compounds: While no specific reactions of this compound with 1,3-dicarbonyl compounds have been reported, these soft nucleophiles are known to participate in nucleophilic aromatic substitution reactions with activated haloaromatics. The reaction would likely proceed via the formation of an enolate, which would then attack the electron-deficient pyridine ring, displacing either the chloro or ethoxy group.

Organometallic Reagents: Palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions are powerful tools for forming carbon-carbon bonds. harvard.eduyoutube.com In a Suzuki reaction, an organoboron compound couples with a halide in the presence of a palladium catalyst and a base. For this compound, the chlorine atom at the 5-position would be the expected site of coupling. Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings, often requiring specialized catalysts and conditions. harvard.edu

Grignard and organolithium reagents are strong carbon nucleophiles that can react with electrophilic centers. libretexts.orglibretexts.orgyoutube.com Their reaction with this compound could potentially lead to substitution of the chloro group or addition to the pyridine ring. However, the high basicity of these reagents could also lead to side reactions, such as deprotonation or reaction with the nitro group. libretexts.orgyoutube.com The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), might offer better selectivity for the substitution reaction.

Halogen Exchange Reactions

The Finkelstein reaction allows for the exchange of one halogen for another. wikipedia.org Typically, an alkyl chloride or bromide is converted to an alkyl iodide using sodium iodide in acetone. Aromatic halides are generally less reactive in classic Finkelstein reactions. However, "aromatic Finkelstein reactions" can be facilitated using catalysts such as copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine. wikipedia.org This suggests that the chlorine atom in this compound could potentially be exchanged for iodine or fluorine under specific catalytic conditions, providing a route to other 5-halo-2-ethoxy-3-nitropyridine derivatives.

Reactions Involving the Nitro Group

The nitro group is a key functional group that not only activates the pyridine ring towards nucleophilic substitution but also can be transformed into other functionalities, most notably an amino group.

Reduction of the Nitro Group to Amino Functionality and Subsequent Transformations

The reduction of the nitro group in nitropyridine derivatives to an amino group is a fundamental and widely used transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). orgsyn.org The reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) using reduced iron in acidified ethanol (B145695) is a well-established procedure. orgsyn.org A similar approach would be expected to reduce this compound to 5-chloro-2-ethoxypyridin-3-amine.

The resulting 3-aminopyridine (B143674) derivative is a versatile intermediate for further synthetic modifications. The amino group can undergo a variety of reactions, including diazotization followed by substitution, acylation, and condensation reactions to form fused heterocyclic systems. For example, 2-aminopyridines are common precursors for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity, through reaction with α-haloketones. rsc.orgrsc.org

Table 2: Potential Transformations of 5-chloro-2-ethoxypyridin-3-amine

ReactantReagent(s)Product TypePotential ApplicationReference (Analogous Reactions)
5-chloro-2-ethoxypyridin-3-amineα-HaloketoneImidazo[1,2-a]pyridine derivativeMedicinal Chemistry rsc.orgrsc.org
5-chloro-2-ethoxypyridin-3-amineNaNO₂, HClDiazonium saltFurther substitution reactions google.com
5-chloro-2-ethoxypyridin-3-amineAcyl chlorideAmide derivativeSynthesis of bioactive molecules chemicalbook.com

Oxidative Processes (e.g., Oxidative Amination)

While specific oxidative reactions for this compound are not extensively documented, the reactivity of the core 3-nitropyridine (B142982) structure provides insight into potential transformations. Oxidative amination is a known process for 3-nitropyridines, which can introduce an amino group onto the pyridine ring. For instance, reacting 3-nitropyridine with an aminating agent like hydroxylamine (B1172632) or in the presence of an oxidizing agent such as potassium permanganate (B83412) in liquid ammonia (B1221849) can lead to the formation of aminonitropyridine isomers. ntnu.no In the case of 3-nitropyridine itself, amination occurs selectively at the position para to the nitro group. ntnu.no

Another potential oxidative process is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This is often achieved using oxidizing agents like hydrogen peroxide in the presence of an acid, such as trifluoroacetic anhydride. nih.gov The formation of the N-oxide can, in turn, modify the reactivity of the ring, for example, by facilitating nucleophilic substitution at the C2 and C6 positions.

Reactivity of the Ethoxy Group

The ethoxy group in this compound can undergo cleavage under strong acidic conditions. masterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group (ethanol). masterorganicchemistry.com Subsequently, a nucleophile present in the reaction medium, such as a halide ion from hydrohalic acids (e.g., HI, HBr), can attack the ethyl group in an SN2 reaction, yielding 5-chloro-3-nitro-2-pyridone and an ethyl halide. masterorganicchemistry.comyoutube.com The electron-deficient nature of the pyridine ring makes the ether oxygen less basic and the C-O bond stronger, thus generally requiring harsh conditions for cleavage. masterorganicchemistry.com

Transesterification, while less common for simple ethers, could potentially occur under specific catalytic conditions, but is not a primary mode of reactivity for this compound.

In the context of electrophilic aromatic substitution, an ethoxy group is typically an activating, ortho, para-director due to its ability to donate electron density via resonance. libretexts.org However, in this compound, the pyridine ring is severely deactivated by the strongly electron-withdrawing nitro group, making electrophilic substitution highly unfavorable. numberanalytics.com

In nucleophilic aromatic substitution reactions, the dominant directing effect comes from the nitro group, which strongly activates the ortho (C2 and C4) and para (C6) positions to nucleophilic attack. masterorganicchemistry.comwikipedia.org The ethoxy group at the C2 position, being an electron-donating group, would have a slight deactivating effect for nucleophilic attack at that position compared to an unsubstituted carbon. However, its primary role in this context is as a substituent that can be present while other reactions, such as displacement of the chlorine atom, occur elsewhere on the ring.

Reactions Involving the Chlorine Atom

The chlorine atom at the C5 position is a key site for synthetic transformations, enabling the introduction of a wide variety of substituents.

The chlorine atom of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This powerful C-C bond-forming reaction allows for the coupling of the pyridine core with various aryl or vinyl boronic acids or their esters. rsc.org The general mechanism involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron species, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The reaction is typically carried out in the presence of a base and a suitable phosphine (B1218219) ligand. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling of this compound

Arylboronic AcidCatalyst / LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Ethoxy-3-nitro-5-phenylpyridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Ethoxy-5-(4-methoxyphenyl)-3-nitropyridine
Thiophen-2-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane2-Ethoxy-3-nitro-5-(thiophen-2-yl)pyridine

This table presents hypothetical yet representative examples based on established Suzuki-Miyaura coupling methodologies for halopyridines.

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group. wikipedia.org The chlorine atom at C5 is positioned para to the ring nitrogen and ortho to the C3-nitro group. This positioning facilitates nucleophilic attack at the C5 position, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative oxygen atoms of the nitro group. masterorganicchemistry.com

This reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom, providing a versatile method for the functionalization of the pyridine ring. nih.govfishersci.co.uk

Table 2: Examples of Nucleophilic Displacement of Chlorine

NucleophileReagent/ConditionsProduct
AmmoniaNH₃ (aq. or in alcohol), heat5-Amino-2-ethoxy-3-nitropyridine
PiperidinePiperidine, K₂CO₃, DMF, heat2-Ethoxy-3-nitro-5-(piperidin-1-yl)pyridine
Sodium MethoxideNaOMe, MeOH, reflux2-Ethoxy-5-methoxy-3-nitropyridine
Sodium ThiophenoxidePhSNa, DMF2-Ethoxy-3-nitro-5-(phenylthio)pyridine

This table illustrates potential products from the reaction of this compound with various nucleophiles based on known SNAr reactions of activated halopyridines.

Research Applications and Functional Materials Derived from 5 Chloro 2 Ethoxy 3 Nitropyridine

Intermediacy in the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of 5-Chloro-2-ethoxy-3-nitropyridine makes it an important precursor for the construction of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic substitution, while the pyridine (B92270) nitrogen can participate in various cyclization reactions.

Precursors for Fused Heterocycles (e.g., Azacinnolines, Carbolines, Imidazopyridines)

While direct synthesis of azacinnolines from this compound is not extensively documented, the synthesis of related fused heterocycles like carbolines and imidazopyridines from similar nitropyridine precursors is well-established. For instance, the Cadogan reaction, a reductive cyclization of nitro compounds, is a known method for synthesizing δ-carbolines from 2-aryl-3-nitropyridines. researchgate.net This suggests a potential pathway where this compound could be first converted to an arylated derivative and then cyclized.

Similarly, imidazopyridazines, which are structurally related to imidazopyridines, have been synthesized using 2-chloro-3-nitropyridine (B167233) as a starting material. researchgate.net This highlights the utility of the chloronitropyridine scaffold in building fused heterocyclic systems with potential applications as kinase inhibitors in anticancer and antimalarial research. researchgate.net

Building Blocks for Polysubstituted Pyridine Systems

The development of novel synthetic methodologies has enabled the use of pyridine derivatives as building blocks for more complex, polysubstituted pyridine systems. whiterose.ac.uk While specific examples detailing the use of this compound in this context are not prevalent, the general principles of pyridine chemistry suggest its applicability. The chloro and nitro groups can be selectively replaced or transformed to introduce a variety of substituents, thereby generating a library of novel pyridine-based compounds for further investigation.

Development of Biologically Active Compounds

The this compound scaffold is a key component in the synthesis of numerous compounds with potential biological activity. Its derivatives have been explored for a range of applications, from therapeutic agents to agrochemicals. chemimpex.com

Synthesis of Potential Therapeutic Agents (e.g., Enzyme Inhibitors like JAK2, GSK3, Urease)

Nitropyridine derivatives have shown significant promise as inhibitors of various enzymes implicated in human diseases.

JAK2 Inhibitors: Janus kinase 2 (JAK2) is a crucial target in the treatment of myeloproliferative neoplasms. Research has demonstrated that potent JAK2 inhibitors can be synthesized from nitropyridine precursors. For example, compounds derived from 2-chloro-5-methyl-3-nitropyridine (B188117) have exhibited inhibitory activity against JAK2 with IC50 values in the micromolar range. nih.govresearchgate.net Another approach involved the synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system from 2-chloro-3-nitropyridine as a key step in creating a JAK2 inhibitor. researchgate.net

GSK3 Inhibitors: Glycogen (B147801) synthase kinase-3 (GSK3) is another important therapeutic target, particularly in the context of neurological disorders. Novel heterocyclic compounds that inhibit GSK3 have been synthesized using 2,6-dichloro-3-nitropyridine (B41883) as a starting material. nih.gov The resulting inhibitors have shown high potency with IC50 values in the nanomolar range. nih.gov

Urease Inhibitors: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The development of urease inhibitors is therefore a significant area of research. Studies have shown that 3-nitropyridylpiperazine derivatives, synthesized from 2-chloro-3-nitropyridine, are effective urease inhibitors with IC50 values significantly lower than the standard inhibitor thiourea. nih.govfrontiersin.org

Table 1: Examples of Enzyme Inhibitors Derived from Nitropyridine Precursors

Enzyme Target Precursor Compound Inhibitor Class Potency (IC50)
JAK2 2-Chloro-5-methyl-3-nitropyridine Pyridine carboxamide derivatives 8.5–12.2 µM nih.gov
GSK3 2,6-Dichloro-3-nitropyridine Heterocyclic compounds 8 nM nih.gov

Investigations into Agrochemically Relevant Molecules (e.g., Insecticides, Herbicides)

The nitropyridine scaffold is also a valuable component in the development of new agrochemicals.

Insecticides: Research into novel insecticides has utilized nitropyridine derivatives to create potent compounds against various pests. For instance, a series of insecticides were synthesized from 2-chloro-5-nitropyridine (B43025), with some derivatives showing high activity against Mythimna separata, Plutella xylostella, and Prodenia litura with LD50 values in the range of 4–12 mg/L. nih.gov Another study focused on nitropyridyl-based dichloropropene ethers, demonstrating that compounds with a nitro group on the pyridyl ring exhibit significant insecticidal activity. nih.gov

Herbicides: While direct synthesis of herbicides from this compound is not well-documented, the broader class of sulfonylurea herbicides, which includes chlorsulfuron, has been modified with pyrimidine (B1678525) and triazine substituents to improve crop safety and soil degradation profiles. nih.gov This indicates the potential for incorporating nitropyridine-derived moieties to fine-tune the properties of herbicidal compounds.

Table 2: Examples of Agrochemically Relevant Molecules Derived from Nitropyridine Precursors

Application Precursor Compound Target Pests/Weeds Activity
Insecticide 2-Chloro-5-nitropyridine M. separata, P. xylostella, P. litura LD50: 4–12 mg/L nih.gov

Scaffolds for Antimicrobial and Antiviral Research

Pyridine-based compounds are a well-established class of antimicrobial and antiviral agents. mdpi.comnih.govmdpi.com The nitropyridine moiety can be a key pharmacophore in the design of new drugs to combat infectious diseases.

Antimicrobial Research: A series of potential antimicrobial agents have been synthesized from 2-chloro-5-nitropyridine. nih.gov These compounds, derived from (pyridin-2-yl)piperazine, were evaluated for their activity against various bacterial strains. nih.gov

Antiviral Research: The pyridine nucleus is a privileged structure in antiviral drug discovery. mdpi.comnih.govmdpi.com While specific antiviral agents derived directly from this compound are not widely reported, the general importance of this scaffold in medicinal chemistry suggests its potential as a starting point for the synthesis of novel antiviral compounds.

Corrosion Inhibition Studies

While direct studies focusing on this compound as a corrosion inhibitor are not extensively documented in publicly available research, the broader class of nitrogen-containing heterocyclic compounds, including pyridine derivatives, is well-regarded for its anti-corrosion properties. These compounds can adsorb onto a metal's surface, forming a protective film that inhibits the corrosion process.

Research into related compounds provides insight into the potential mechanisms by which this compound might function as a corrosion inhibitor. For instance, studies on chromenopyridine derivatives have demonstrated their effectiveness as environmentally friendly corrosion inhibitors for steel in acidic environments. researchgate.net These compounds, which feature a fused pyridine ring, show significant inhibition efficiency, which is attributed to their ability to adsorb onto the steel surface. researchgate.net The adsorption of one such derivative, 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione, on a mild steel surface was found to follow the Langmuir isotherm model, with the primary mechanism being chemisorption. researchgate.net

The effectiveness of such inhibitors is often linked to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in their structure, which facilitate adsorption onto the metal surface. Given that this compound contains nitrogen and oxygen atoms as well as a π-system in the pyridine ring, it is a plausible candidate for corrosion inhibition studies. The chloro and nitro substituents could further influence its adsorption characteristics and inhibitory performance.

Table 1: Examples of Related Heterocyclic Compounds in Corrosion Inhibition

Compound Class/DerivativeMetalEnvironmentKey FindingReference
Chromenopyridine DerivativesN80 Steel15% HClTwo synthesized derivatives showed up to 92.4% inhibition efficiency at 200 mg/L. researchgate.net
5-Chloroisatin DerivativeMild Steel1M H₃PO₄The inhibitor showed 91% efficiency at a concentration of 10⁻³M and acted as a mixed-type inhibitor. researchgate.net
Aromatic HydrazidesMild SteelAcidicA derivative provided 90% inhibition at a 0.8 mM concentration, attributed to adsorption via heteroatoms and the aromatic system. mdpi.com

This table presents findings on compounds structurally related to this compound to indicate the potential for similar applications.

Exploration in Material Science and Catalysis

The reactive nature of this compound, owing to its nitro group and chloro substituent, makes it a versatile precursor for synthesizing a range of functional materials.

The pyridine moiety is a classic coordinating agent in inorganic chemistry. The derivatization of pyridine rings is a common strategy for tuning the electronic and steric properties of ligands for metal complexes. While the direct use of this compound as a ligand is not widely reported, its close structural analog, 2-chloro-3-nitropyridine, serves as a key starting material in the synthesis of sophisticated ligands for platinum(II) complexes. acs.orgacs.org

A documented synthetic route involves reacting 2-chloro-3-nitropyridine with various para-substituted anilines to yield 3-nitro-N-arylpyridin-2-amines. acs.orgacs.org This is followed by a ring-closure reaction to form imidazopyridine frameworks, which are then used to create cyclometalating C^C*-ligands. acs.orgacs.org These ligands are subsequently coordinated to a platinum center. The resulting square-planar platinum(II) complexes have been shown to be phosphorescent, emitting light in the green-blue region with high quantum yields. acs.org

The synthesis pathway can be summarized as follows:

Nucleophilic Aromatic Substitution: 2-chloro-3-nitropyridine reacts with a substituted aniline (B41778). The amino group of the aniline displaces the chlorine atom on the pyridine ring. acs.org

Reduction and Cyclization: The nitro group is reduced to an amine, followed by cyclization with an agent like formic acid to form the imidazopyridine core. acs.orgacs.org

Quaternization and Complexation: The imidazopyridine is quaternized and then reacted with a platinum precursor, such as Pt(COD)Cl₂, to form the final platinum(II) complex. acs.org

Given its structural similarity, this compound is a prime candidate for analogous synthetic strategies to create novel ligands and metal complexes with potentially unique photophysical or catalytic properties. The ethoxy group at the 2-position and the chloro group at the 5-position would influence the electronic properties and reactivity of the resulting ligands.

Table 2: Synthesis of Platinum(II) Complexes from a 2-Chloro-3-nitropyridine Precursor

StepReactantsProductPurposeReference
12-chloro-3-nitropyridine, para-substituted anilines3-nitro-N-arylpyridin-2-aminesFormation of the ligand backbone acs.org
23-nitro-N-arylpyridin-2-amine, reducing agent, formic acidImidazopyridine derivativeCreation of the heterocyclic ligand core acs.orgacs.org
3Imidazopyridine, methyl iodide, Ag₂O, Pt(COD)Cl₂μ-chloro-bridged bimetallic precursorPreparation for final complexation acs.org
4μ-chloro precursor, borate (B1201080) ancillary ligandPhosphorescent Platinum(II) complexSynthesis of the final functional metal complex acs.orgacs.org

This table outlines the established synthesis of metal complexes from a close analog of this compound.

Pyridine derivatives are integral to the synthesis of various dyes and polymers. nih.gov The electron-withdrawing nitro group and the reactive chloro group in this compound make it a suitable starting point for creating chromophores (the part of a molecule responsible for its color). The reactivity of the chloro group allows for its substitution by various nucleophiles, enabling the attachment of different functional groups to modify the color and properties of the resulting dye.

In the realm of polymer science, while specific functional polymers derived from this compound are not detailed in the literature, the potential for its use as a monomer or a precursor to monomers exists. A study on the related compound 5-chloro-2,3-dichloroacetamidopyridine noted that at a high temperature (100°C), the intended cyclization reaction failed, instead producing a tar-like polymer. njit.edu This indicates the propensity of such substituted chloropyridines to undergo polymerization under certain conditions. The development of controlled polymerization methods could potentially harness this reactivity to create novel polymers with tailored properties.

Utilization in Advanced Analytical and Sensing Technologies (e.g., Biosensors)

Nitropyridine derivatives are recognized for their utility in various specialized chemical applications, including analytical technologies. nih.gov One of the prominent advanced applications is in the synthesis of radiolabeled compounds for positron-emission tomography (PET) imaging, a powerful non-invasive diagnostic tool used in oncology and neurology. nih.gov

For example, nitropyridine derivatives have been used as precursors to synthesize PET tracers for imaging tau protein aggregates in the brain, which are a hallmark of Alzheimer's disease. nih.gov In one such synthesis, a nitropyridine compound serves as the scaffold onto which a radioactive isotope, such as Carbon-11, is incorporated. nih.gov The resulting radiotracer can cross the blood-brain barrier and bind to its target, allowing for its visualization via PET scan. nih.gov

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Approaches

The development of environmentally friendly and efficient methods for synthesizing 5-Chloro-2-ethoxy-3-nitropyridine is a key area of future research. Traditional chemical syntheses often involve harsh conditions and generate significant waste. Green chemistry principles aim to mitigate these issues by focusing on atom economy, the use of safer solvents, and energy efficiency.

Key areas for research in green synthesis include:

Catalysis: Investigating novel catalysts that can facilitate the reaction under milder conditions and with higher selectivity.

Alternative Solvents: Exploring the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds.

Renewable Feedstocks: Investigating the potential of using renewable raw materials to produce the necessary precursors for the synthesis.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for discovering new applications for this compound and its derivatives. wikipedia.orgcijournal.ru Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. wikipedia.org These libraries can then be screened using HTS to identify compounds with desired biological or material properties.

This approach has been successfully used to identify novel antibacterial agents from libraries containing millions of compounds. nih.gov By using this compound as a scaffold, researchers can generate diverse libraries of derivatives. The reactivity of its nitro group and the solubility provided by the ethoxy group make it a valuable starting point for creating new molecules. chemimpex.com

Future research in this area will likely focus on:

Scaffold Design: Optimizing the core structure of this compound to create more effective and diverse derivative libraries.

Screening Assays: Developing more sophisticated and targeted HTS assays to identify compounds with specific activities, such as antifungal or anti-inflammatory properties.

Deconvolution Strategies: Improving methods for identifying the active compounds within complex mixtures generated through combinatorial synthesis. imperial.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their properties and designing new applications. Advanced spectroscopic techniques and structural elucidation methods will play a vital role in this endeavor.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are routinely used to characterize these compounds. bldpharm.com X-ray crystallography provides detailed information about the molecular geometry and intermolecular interactions in the solid state. For example, studies on the related compound 2-chloro-5-nitropyridine (B43025) have revealed that the molecule is nearly planar and forms chains through intermolecular interactions. researchgate.net

Future advancements in this area may include:

Cryo-Electron Microscopy (Cryo-EM): Utilizing cryo-EM to determine the high-resolution structures of derivatives in complex with biological macromolecules.

Solid-State NMR: Employing solid-state NMR to study the structure and dynamics of these compounds in their solid forms.

Computational Modeling: Integrating experimental data with computational models to gain deeper insights into the structure-property relationships.

Synergistic Experimental and Computational Research Strategies

The integration of experimental and computational approaches offers a powerful synergy for accelerating research on this compound. Computational chemistry can be used to predict the properties of new derivatives, guide experimental design, and interpret complex experimental data.

Density Functional Theory (DFT) calculations, for instance, have been used to study the molecular geometries, vibrational frequencies, and electronic properties of related nitropyridine compounds. researchgate.net Such computational studies can help in understanding the reactivity and potential applications of new derivatives before they are synthesized in the lab.

Future synergistic research will likely involve:

Virtual Screening: Using computational docking and molecular dynamics simulations to screen large virtual libraries of derivatives against biological targets.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new compounds based on their chemical structure.

Mechanistic Studies: Combining experimental and computational methods to elucidate the reaction mechanisms of synthetic transformations and biological interactions.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique chemical properties of this compound make it a promising candidate for a wide range of applications in various interdisciplinary fields. chemimpex.com Its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established. chemimpex.com

Emerging applications are being explored in:

Materials Science: The compound and its derivatives could be used to create new polymers with enhanced thermal stability, durability, and specialized optical or electronic properties. chemimpex.com

Analytical Chemistry: It can serve as a reagent in analytical methods for the detection and quantification of other chemical substances. chemimpex.com

Environmental Science: Researchers are investigating its use in studies on the impact of pollutants and the development of remediation strategies. chemimpex.com

Medicinal Chemistry: As a building block for protein degraders, it holds potential for the development of new therapeutic agents. calpaclab.com Research has also shown that related nitropyridine derivatives can be used in the synthesis of phosphorescent platinum(II) complexes with applications in organic light-emitting diodes (OLEDs). acs.orgacs.org

The continued exploration of these and other interdisciplinary applications will undoubtedly uncover new and valuable uses for this compound and its derivatives.

Q & A

Q. What are the critical safety protocols for handling 5-Chloro-2-ethoxy-3-nitropyridine in laboratory settings?

Answer:

  • Hazard Identification : The compound shares hazards with structurally similar nitropyridines, including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
  • Mitigation Strategies :
    • Use PPE: Lab coats, nitrile gloves, and safety goggles.
    • Engineering controls: Perform reactions in fume hoods to avoid aerosol formation .
    • Waste disposal: Segregate halogenated waste for professional treatment .
  • Emergency Measures : Flush eyes with water for ≥15 minutes upon exposure .

Q. How should researchers characterize the purity of this compound?

Answer:

  • Analytical Methods :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) for impurity profiling.
    • 1H NMR : Compare integration ratios of ethoxy (–OCH2CH3) and aromatic protons to confirm stoichiometry.
    • Melting Point Analysis : Discrepancies in reported values (e.g., 106°C for similar compounds ) require cross-validation via DSC to assess crystallinity and purity .

Q. What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Solvent Screening : Test mixtures like ethanol/water or ethyl acetate/hexane.
  • Criteria : High solubility at elevated temperatures (>80°C) and low solubility at room temperature. Avoid DMSO due to slow evaporation .

Advanced Research Questions

Q. How can conflicting reactivity data in nitropyridine derivatives be resolved?

Answer:

  • Case Study : Contrasting nucleophilic substitution rates (e.g., chloro vs. methoxy groups in 2-Chloro-3-methoxy-5-nitropyridine vs. 2-Chloro-5-fluoro-3-nitropyridine ).
  • Methodology :
    • DFT Calculations : Model transition states to predict regioselectivity.
    • Kinetic Profiling : Use in situ IR or LC-MS to monitor intermediates under varying conditions (temperature, solvent polarity).

Q. What strategies minimize byproduct formation during ethoxy group introduction in nitropyridines?

Answer:

  • Optimization Parameters :
    • Base Selection : Potassium carbonate vs. sodium hydride for alkoxylation (avoids over-alkylation).
    • Temperature Control : Maintain ≤60°C to prevent nitro group reduction .
  • Byproduct Analysis : Identify chloro-ethoxy dimer impurities via GC-MS and adjust stoichiometry (e.g., 1.2 eq. NaH for deprotonation) .

Q. How do substituent electronic effects influence the nitration of chloropyridines?

Answer:

  • Mechanistic Insights :
    • Electron-withdrawing groups (e.g., –Cl) direct nitration to meta positions, as seen in 2-Chloro-5-nitropyridine .
    • Hammett Analysis : Quantify substituent effects using σp values (–Cl: +0.23) to predict reaction rates .
  • Experimental Validation : Compare nitration outcomes for this compound vs. non-halogenated analogs .

Methodological Recommendations

  • Contradiction Resolution : Use orthogonal techniques (e.g., NMR + HPLC) to validate purity when literature data conflicts .
  • Reaction Design : Prioritize anhydrous conditions for alkoxylation to avoid hydrolysis of nitro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.